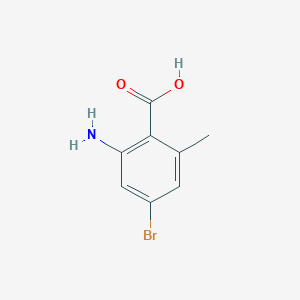

2-Amino-4-bromo-6-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-bromo-6-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, featuring an amino group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 6-position on the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-4-bromo-6-methylbenzoic acid involves the bromination of 2-Amino-6-methylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction . The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Another synthetic route involves the use of copper(I) bromide (CuBr) in hydrobromic acid (HBr) solution at elevated temperatures (around 65°C) for a few hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-bromo-6-methylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

Oxidation: Uses oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Esterification: Uses alcohols and acid catalysts such as sulfuric acid (H2SO4).

Amidation: Uses amines and coupling agents such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

Substitution Products: Aryl or alkyl derivatives depending on the substituent introduced.

Oxidation Products: Nitro derivatives.

Reduction Products: Amines.

Esterification Products: Esters.

Amidation Products: Amides.

Applications De Recherche Scientifique

2-Amino-4-bromo-6-methylbenzoic acid has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Amino-4-bromo-6-methylbenzoic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of new functional groups. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4-bromobenzoic acid

- 2-Amino-6-methylbenzoic acid

- 4-Bromo-2-methylbenzoic acid

- 2-Amino-4-chlorobenzoic acid

Uniqueness

2-Amino-4-bromo-6-methylbenzoic acid is unique due to the presence of both an amino group and a bromine atom on the benzene ring, along with a methyl group. This combination of functional groups provides distinct reactivity and properties compared to other similar compounds. The presence of the bromine atom allows for selective substitution reactions, while the amino group offers opportunities for further functionalization and interactions with other molecules.

Activité Biologique

2-Amino-4-bromo-6-methylbenzoic acid (CAS Number: 1191076-36-4) is a benzoic acid derivative with potential applications in pharmaceuticals, particularly as an antimicrobial and anti-inflammatory agent. This article delves into the biological activities associated with this compound, examining research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a bromine atom at the 4-position and an amino group at the 2-position of the benzoic acid framework, along with a methyl group at the 6-position. Its molecular formula is C₈H₈BrNO₂, and it has a molecular weight of approximately 232.06 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid are known for their effectiveness against various bacterial strains. A study highlighted that benzoic acid derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli , suggesting that this compound may possess similar activity .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| 4-Amino-3-bromobenzoic acid | S. aureus | TBD |

| 4-Bromobenzoic acid | Pseudomonas aeruginosa | TBD |

Note: TBD indicates that specific data for this compound is still to be determined.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested based on its structural similarity to other known anti-inflammatory agents. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, studies on related compounds indicate that they can effectively reduce COX-2 expression in inflammatory models .

The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors involved in inflammatory pathways. The presence of the amino and bromo groups may enhance its binding affinity to these targets, potentially leading to improved therapeutic effects.

Case Studies

-

Case Study on Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of various benzoic acid derivatives against resistant strains of bacteria. While specific results for this compound were not detailed, the study concluded that structural modifications significantly influenced antimicrobial activity, supporting further investigation into this compound . -

Inflammation Model Studies

Another study investigated the effects of benzoic acid derivatives on inflammation in a murine model. The results indicated a dose-dependent reduction in inflammatory markers when treated with related compounds. This suggests that this compound could exhibit similar anti-inflammatory properties .

Propriétés

IUPAC Name |

2-amino-4-bromo-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCBTRXFKXWSQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.